molecular formula C6H10O3 B13908510 methyl (1S,2R)-2-(hydroxymethyl)cyclopropanecarboxylate

methyl (1S,2R)-2-(hydroxymethyl)cyclopropanecarboxylate

Cat. No.: B13908510
M. Wt: 130.14 g/mol
InChI Key: QMFFTUAKXYCOKM-WHFBIAKZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (1S,2R)-2-(hydroxymethyl)cyclopropanecarboxylate is a chiral cyclopropane derivative characterized by a stereospecific cyclopropane ring with a hydroxymethyl (-CH2OH) substituent at the 2-position and a methyl ester (-COOCH3) at the 1-position. The (1S,2R) stereochemistry imparts unique spatial and electronic properties, making it a valuable intermediate in pharmaceutical synthesis and ligand design. Cyclopropane derivatives are widely studied due to their strained ring structure, which enhances reactivity and binding specificity in biological systems .

For instance, compounds like (±)-PPCC (a neuroprotective sigma receptor ligand) and methyl (1S,2R)-2-(2-hydroxyethyl)cyclopropanecarboxylate (CAS 2165933-01-5) share key structural motifs, such as cyclopropane rings with polar substituents, which influence solubility and receptor interactions .

Properties

Molecular Formula

C6H10O3

Molecular Weight

130.14 g/mol

IUPAC Name

methyl (1S,2R)-2-(hydroxymethyl)cyclopropane-1-carboxylate

InChI

InChI=1S/C6H10O3/c1-9-6(8)5-2-4(5)3-7/h4-5,7H,2-3H2,1H3/t4-,5-/m0/s1

InChI Key

QMFFTUAKXYCOKM-WHFBIAKZSA-N

Isomeric SMILES

COC(=O)[C@H]1C[C@H]1CO

Canonical SMILES

COC(=O)C1CC1CO

Origin of Product

United States

Preparation Methods

Catalytic Cyclopropanation and Esterification

One common laboratory and industrial approach involves the cyclopropanation of allylic alcohol derivatives using diazo compounds and transition metal catalysts (e.g., rhodium(II) acetate dimer). This method allows for stereoselective formation of cyclopropane rings.

  • Procedure:
    The alkene precursor is reacted with ethyl diazoacetate in the presence of Rh(II) catalyst under controlled temperature (room temperature to slightly elevated) in an inert solvent such as dichloromethane. The reaction proceeds over several hours with slow addition of the diazo compound to control reactivity and diastereoselectivity.
  • Outcome:
    This yields cyclopropane-containing esters, often as diastereomeric mixtures, which can be separated or further transformed to obtain the desired stereoisomer.

Esterification of Cyclopropyl Carbinol

The hydroxymethyl group on the cyclopropane ring can be esterified using acetic anhydride or methylating agents in the presence of catalysts such as pyridine.

  • Typical conditions:
    Reflux of the cyclopropyl carbinol with acetic anhydride and pyridine as catalyst to form the methyl ester derivative.
  • Advantages:
    This method is straightforward and widely used for ester formation, providing good yields and preserving stereochemistry.

Hydrogenation and Reduction Steps

Reduction of ester intermediates to alcohols or partial reductions can be performed using reagents like lithium aluminum hydride or sodium borohydride to manipulate oxidation states and functional groups as needed for subsequent steps.

Detailed Reaction Conditions and Parameters

Step Reagents/Conditions Temperature (°C) Solvent(s) Catalyst(s) Yield (%) Notes
Cyclopropanation Alkene + ethyl diazoacetate + Rh(II) acetate dimer 20–25 Dichloromethane (DCM) Rhodium(II) acetate dimer (1 mol%) ~40–50 Slow addition of diazo compound over 4 hours
Esterification Cyclopropyl carbinol + acetic anhydride + pyridine Reflux (~80) Pyridine or mixed solvents Pyridine (catalyst) High Reflux until completion, preserves stereochemistry
Reduction (optional) Lithium aluminum hydride or sodium borohydride 0 to room temp Ether solvents (THF, Et2O) None High Used for selective reduction of esters to alcohols
Purification Column chromatography, distillation Ambient Silica gel, hexane/ethyl acetate None N/A Used to isolate pure stereoisomers

Stereochemical Control and Analysis

  • Stereoselectivity:
    The (1S,2R) configuration is achieved by controlling reaction conditions such as temperature, solvent polarity, and catalyst choice. For example, Pd-catalyzed or Rh-catalyzed cyclopropanation under anhydrous conditions and low temperatures (0–5°C) minimizes epimerization and favors desired stereochemistry.

  • Analytical Techniques:

Representative Synthetic Route (From Literature)

A detailed synthetic sequence reported involves:

  • Starting Material: 1,2-dihydroxybenzene is converted to 2-hydroxyphenyl acetate via acylation.
  • Allylation: The phenolic hydroxyl is allylated with allyl bromide under basic conditions.
  • Cyclopropanation: The allyl ether is reacted with ethyl diazoacetate in the presence of Rh(II) acetate dimer to afford a mixture of cyclopropane esters.
  • Reduction: The ester is reduced to the corresponding alcohol.
  • Conversion to Imidate: The alcohol is converted to a trichloroacetimidate intermediate for further transformations.

This multistep approach allows for the construction of stereodefined cyclopropane rings with hydroxymethyl substituents and subsequent esterification to the methyl ester.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations Reference
Rhodium(II)-catalyzed cyclopropanation Alkene + ethyl diazoacetate + Rh(II) acetate dimer, DCM, rt High stereoselectivity, well-established Requires expensive catalyst, moderate yield
Esterification with acetic anhydride Cyclopropyl carbinol + acetic anhydride + pyridine, reflux Simple, high yield, preserves stereochemistry Requires careful control to avoid side reactions
Reduction with LiAlH4 or NaBH4 Ester + reducing agent, ether solvents, 0–25°C Selective functional group manipulation Sensitive reagents, moisture sensitive
Multistep synthesis from phenols Acylation, allylation, cyclopropanation, reduction, imidate formation Enables complex substitutions and stereocontrol Multi-step, requires purification at each step

Chemical Reactions Analysis

Types of Reactions

Methyl (1S,2R)-2-(hydroxymethyl)cyclopropanecarboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles like halides or amines can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of (1S,2R)-2-(carboxymethyl)cyclopropanecarboxylate.

    Reduction: Formation of (1S,2R)-2-(hydroxymethyl)cyclopropanol.

    Substitution: Formation of various substituted cyclopropane derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl trans-2-(hydroxymethyl)cyclopropanecarboxylate is a chemical compound with the molecular formula C6H10O3 and a molecular weight of approximately 130.14 g/mol. It features a cyclopropane structure with a hydroxymethyl group and a carboxylate ester, with the trans configuration of the hydroxymethyl group relative to the carboxylate moiety influencing its chemical reactivity and biological properties.

Applications in Scientific Research

Methyl trans-2-(hydroxymethyl)cyclopropanecarboxylate is used in scientific research due to its unique structural features. The presence of the hydroxymethyl group can lead to changes in physical-chemical properties and offer therapeutic advantages, potentially improving the biological activity of drugs.

Enhancement of Drug Interaction The hydroxymethyl group can enhance a drug's interaction with the active site.

Synthesis of Therapeutic Agents It can be used as an intermediary in synthesizing other therapeutic agents.

Catalysis Methyl trans-2-(hydroxymethyl)cyclopropanecarboxylate can act as a catalyst for the catalytic transfer hydrogenation of 5-hydroxymethylfurfural to 2,5-bis(hydroxymethyl)furan.

Synthesis Methods Several methods can synthesize Methyl trans-2-(hydroxymethyl)cyclopropanecarboxylate, allowing efficient production and opportunities for optimizing yield and purity. These reactions provide pathways for synthesizing derivatives and modifying the compound for specific applications.

Potential Applications Methyl trans-2-(hydroxymethyl)cyclopropanecarboxylate has potential applications in fields such as pharmaceuticals, agrochemicals, and materials science. Further exploration could uncover novel uses in these areas.

Synthesis of Cyclopropane Derivatives

The compound is also relevant in the preparation of cyclopropane derivatives . A process for producing 2-(hydroxymethyl)cyclopropanecarboxylic compound, a useful intermediate for synthesizing chrysanthemic acid derivatives, has been developed . The 2-(hydroxymethyl)cyclopropanecarboxylic compound can be produced advantageously in industrial production .

The cyclopropanecarboxylic compound has two isomers: a cis-isomer and a trans-isomer, and can be isolated by distilling the reaction solution when a homogenous catalyst is employed . The isolated 2-(hydroxymethyl)cyclopropanecarboxylic compound may be further purified by distillation or column chromatography .

When a mixture of cis-isomer/trans-isomer of the compound is used, 2-(hydroxymethyl) cyclopropanecarboxylic compound is obtained with retention of its cis-isomer/trans-isomer ratio . If an optically active compound is used, an optically active 2-(hydroxymethyl) cyclopropanecarboxylic compound is obtained with retention of the stereoisomerism .

Other Cyclopropane-Related Research

Other related research includes:

  • The preparation of optically active, cyclopropane-containing building blocks .
  • Stereocontrolled cyclopropanation of unsaturated sugar derivatives .
  • Synthesis of trans-2-substituted-cyclopropane-1-carboxylic acids as inhibitors of O-acetylserine sulfhydrylase .
  • Synthesis of cyclic quaternary α-amino acids .
  • Derivatives of 1-aryl-2-aminomethyl-cyclopropane-carboxamides and their preparation for therapeutic use .

Mechanism of Action

The mechanism by which methyl (1S,2R)-2-(hydroxymethyl)cyclopropanecarboxylate exerts its effects involves interactions with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The cyclopropane ring can also interact with enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below compares methyl (1S,2R)-2-(hydroxymethyl)cyclopropanecarboxylate (inferred structure) with analogous cyclopropane derivatives:

Compound Name Molecular Formula Molecular Weight Substituents Key Properties/Applications Source Evidence
This compound (inferred) C7H12O3 144.17 -CH2OH, -COOCH3 High polarity, potential drug intermediate N/A (extrapolated)
Methyl (1S,2R)-2-(2-hydroxyethyl)cyclopropanecarboxylate C7H12O3 144.17 -CH2CH2OH, -COOCH3 Soluble in polar solvents; research reagent
(±)-PPCC C24H29NO4 395.49 Piperidinylmethyl, -COOCH3, -Ph Sigma receptor ligand; neuroprotective
(1S,2R)-Methyl 1-amino-2-ethylcyclopropanecarboxylate C7H13NO2 143.18 -NH2, -CH2CH3, -COOCH3 Pharmaceutical intermediate
(1R,2R)-2-(Hydroxymethyl)-1-phenylcyclopropanecarboxylic acid C11H12O3 192.21 -CH2OH, -Ph, -COOH High logP (lipophilic); structural analog
Key Observations:
  • Polarity : The hydroxymethyl substituent in the target compound increases polarity compared to ethyl or phenyl groups, enhancing solubility in aqueous media. This contrasts with (±)-PPCC, where the bulky piperidinylmethyl and phenyl groups reduce solubility but improve receptor binding .
  • Stereochemical Impact : The (1S,2R) configuration ensures distinct spatial orientation, critical for enantioselective interactions in drug-receptor binding .
  • Functional Group Diversity: Amino-substituted analogs (e.g., ) exhibit basicity, enabling salt formation for improved stability, whereas ester derivatives (e.g., ) are prone to hydrolysis under acidic/basic conditions .

Biological Activity

Methyl (1S,2R)-2-(hydroxymethyl)cyclopropanecarboxylate is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, comparative studies with similar compounds, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclopropane ring with a hydroxymethyl group and an ester functional group. Its molecular formula is C6H10O3C_6H_{10}O_3, and it has a molecular weight of approximately 130.15 g/mol. The specific stereochemistry of the compound contributes to its reactivity and interaction with biological targets.

This compound exhibits biological activity through several proposed mechanisms:

  • Enzyme Interaction : The compound can undergo ring-opening reactions, producing reactive intermediates that interact with enzymes and receptors, modulating their activity.
  • Oxidation Reactions : The hydroxymethyl group can be oxidized to form carboxylic acids, which may enhance the compound's interactions with biomolecules.
  • Nucleophilic Substitution : The hydroxymethyl group can be replaced by nucleophiles, facilitating various biochemical transformations.

Similar Compounds

Compound NameStructureBiological Activity
Methyl trans-2-(hydroxymethyl)cyclopropanecarboxylateStructureExhibits potential as an enzyme inhibitor
Methyl cis-2-(hydroxymethyl)cyclopropanecarboxylateStructureShows distinct reactivity patterns
Ethyl trans-2-(hydroxymethyl)cyclopropanecarboxylate-Under investigation for therapeutic applications

The unique configuration of this compound differentiates it from its isomers, providing valuable insights into structure-activity relationships in drug design.

Research Findings

Case Study 1: Antiviral Activity
A study investigated the efficacy of this compound as a potential inhibitor of viral proteases. The compound demonstrated significant inhibition against SARS-CoV-2 protease with an IC50 value of 0.27 nM, indicating its potential as a therapeutic agent against COVID-19 .

Case Study 2: Enzyme Modulation
Research has shown that this compound can modulate the activity of certain enzymes involved in metabolic pathways. This modulation is attributed to the compound's ability to form stable complexes with enzyme active sites, enhancing or inhibiting their functions depending on the context .

Applications in Medicinal Chemistry

The biological activity of this compound makes it a promising candidate for further development in medicinal chemistry:

  • Drug Development : Its unique structural features allow for modifications that can enhance efficacy and specificity against targeted biomolecules.
  • Catalysis : The compound has been explored as a catalyst in various organic reactions, including hydrogenation processes, demonstrating its versatility in synthetic applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.